molecular formula C8H9BrClNO2S B13688945 3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine

3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine

Cat. No.: B13688945
M. Wt: 298.59 g/mol
InChI Key: PFHPBBNQNUPCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine is a heterocyclic organic compound with the molecular formula C8H9BrClNO2S and a molecular weight of 298.58 g/mol . This compound is characterized by the presence of bromine, chlorine, and an ethylsulfonyl group attached to a pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination and chlorination of 5-methylpyridine, followed by sulfonylation using ethylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas, followed by sulfonylation in the presence of a suitable base such as sodium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms can form halogen bonds, while the ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine is unique due to the presence of both halogen atoms and the ethylsulfonyl group, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C8H9BrClNO2S

Molecular Weight

298.59 g/mol

IUPAC Name

3-bromo-2-chloro-5-(ethylsulfonylmethyl)pyridine

InChI

InChI=1S/C8H9BrClNO2S/c1-2-14(12,13)5-6-3-7(9)8(10)11-4-6/h3-4H,2,5H2,1H3

InChI Key

PFHPBBNQNUPCNN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1=CC(=C(N=C1)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.